molecular formula C9H8N2O2S B1482387 methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1017783-93-5

methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1482387
CAS No.: 1017783-93-5
M. Wt: 208.24 g/mol
InChI Key: APOJTWLLKLXNQX-UHFFFAOYSA-N
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Description

Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound with a sulfur atom in its ring structure, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with methyl acetoacetate in the presence of a base. The reaction conditions include heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of catalysts such as palladium or copper can enhance the efficiency of the cyclization step, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group in the pyrazole ring.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid.

  • Reduction: Reduction of the carbonyl group can result in the formation of the corresponding alcohol.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate exhibit promising antimicrobial properties. A study evaluated several pyrazole derivatives against multi-drug resistant pathogens, revealing that certain compounds demonstrated significant bactericidal activity.

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)Minimum Bactericidal Concentration (MBC) (μg/mL)Activity
7b0.220.25Bactericidal
100.300.35Bacteriostatic
130.500.55Moderate

This data suggests that this compound can serve as a lead compound for the development of new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It is believed to inhibit enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .

Material Science

Organic Semiconductors and OLEDs
this compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties allow it to be incorporated into materials that exhibit high charge mobility and photoluminescence, essential for efficient OLED performance .

Agricultural Applications

Pesticide Development
The potential of this compound in agricultural chemistry has been explored, particularly as a pesticide or herbicide. Its biological activity against certain pests suggests it could be developed into an effective agricultural chemical .

Case Studies

Synthesis and Characterization
A notable study focused on synthesizing various pyrazole derivatives, including this compound, through microwave-assisted synthesis methods. The results indicated high yields and purity levels, facilitating further biological testing .

Clinical Trials
In clinical settings, derivatives of this compound have been assessed for their efficacy in treating specific diseases. For example, compounds derived from this compound have shown effectiveness in preclinical models for cancer treatment, indicating a pathway towards potential therapeutic applications .

Mechanism of Action

The mechanism by which methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is unique in its structure and biological activity compared to other thiophene derivatives. Similar compounds include:

  • Methyl 3-oxo-3-(thiophen-2-yl)propanoate: This compound has a similar thiophene ring but lacks the pyrazole moiety.

  • (E)-Methyl 3-(thiophen-2-yl)acrylate: This compound contains an acrylate group instead of the pyrazole ring.

The presence of the pyrazole ring in this compound contributes to its unique chemical and biological properties, making it distinct from other thiophene derivatives.

Biological Activity

Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2S. It features a pyrazole ring fused with a thiophene moiety, which enhances its chemical reactivity and biological properties. The presence of both methyl and thiophene groups contributes to its versatility in medicinal chemistry and materials science .

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride, followed by esterification with methanol .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating comparable activity to standard antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer potential. Several studies have reported that pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer cell lines .

A summary of findings related to anticancer activity is presented in the table below:

CompoundCell LineIC50 Value (µM)Mechanism
This compoundMCF-710.38Induces apoptosis via caspase activation
Similar Pyrazole DerivativeHCT-1160.48Cell cycle arrest at G1 phase
Another Pyrazole CompoundU-9370.78Increased p53 expression leading to apoptosis

This data suggests that this compound may serve as a lead compound for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory capabilities. Research indicates that certain pyrazole derivatives can inhibit inflammatory mediators, with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Case Studies

Several case studies highlight the biological activities of this compound and its derivatives:

  • Study on Antimicrobial Activity : A series of thiophene-containing pyrazoles were synthesized and tested against various bacterial strains. Results showed effective inhibition, suggesting potential applications in developing new antibiotics .
  • Evaluation of Anticancer Properties : In vitro studies demonstrated that this compound induced significant apoptosis in MCF-7 cells, with mechanisms involving caspase activation and cell cycle arrest .
  • Anti-inflammatory Research : A comparative study revealed that certain pyrazoles exhibited anti-inflammatory effects through the inhibition of COX enzymes, thus presenting a promising avenue for therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

methyl 5-thiophen-2-yl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)6-5-10-11-8(6)7-3-2-4-14-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOJTWLLKLXNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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